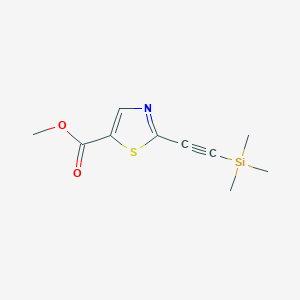
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate is an organic compound characterized by the presence of a trimethylsilylethynyl group attached to a thiazole ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an ethynyl group. The compound’s structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1,3-thiazole-5-carboxylate with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group can stabilize intermediary carbocations, facilitating electrophilic addition reactions. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, making it a versatile tool in research and development.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylacetylene: Shares the trimethylsilylethynyl group but lacks the thiazole ring.
2-(Trimethylsilylethynyl)pyridine: Contains a pyridine ring instead of a thiazole ring.
Triisopropyl(trimethylsilylethynyl)silane: Features a similar ethynyl group but with different substituents on the silicon atom.
Uniqueness: Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate is unique due to the combination of the trimethylsilylethynyl group and the thiazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H13NO2SSi |
|---|---|
Molekulargewicht |
239.37 g/mol |
IUPAC-Name |
methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H13NO2SSi/c1-13-10(12)8-7-11-9(14-8)5-6-15(2,3)4/h7H,1-4H3 |
InChI-Schlüssel |
HADLQMKCGSCMEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(S1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
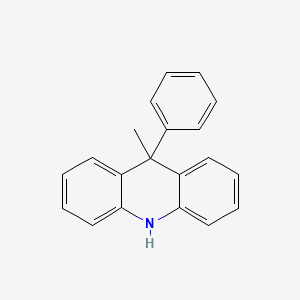
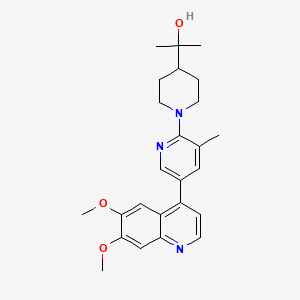
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
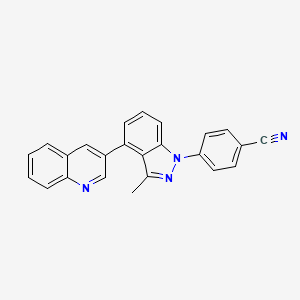
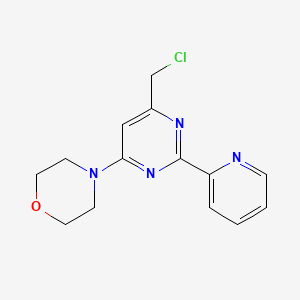
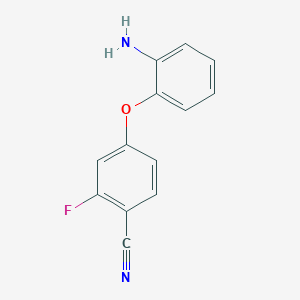
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
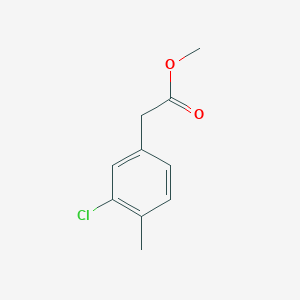
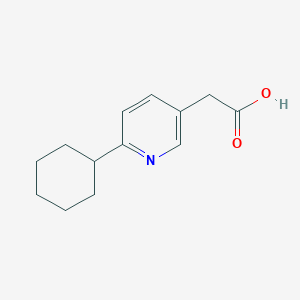
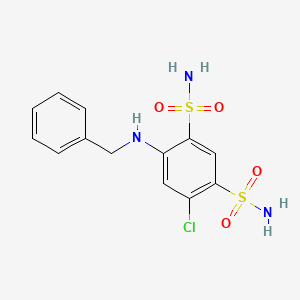
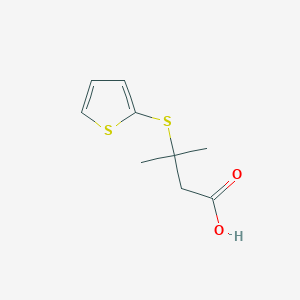
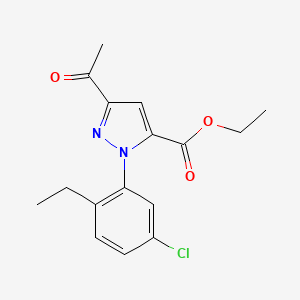
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)
